

Application Notes and Protocols for Dextranase in the Food and Pharmaceutical Industries

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Dextranase

Cat. No.: B8822743

[Get Quote](#)

Introduction

Dextranase (EC 3.2.1.11) is a hydrolase enzyme that catalyzes the endohydrolysis of α -1,6-glucosidic linkages in dextran, a complex branched glucan.^{[1][2]} Dextran is often produced by microbial contamination, primarily from species like *Leuconoc mesenteroides*, in sucrose-rich environments.^[3] Its presence is problematic in many industrial processes, causing increased viscosity, reduced flow rates, and inhibition of crystallization.^[4] Consequently, **dextranase** has found significant applications in the food and pharmaceutical sectors, where it is used to degrade unwanted dextran, produce specific dextran fractions, and disrupt microbial biofilms.^{[1][5]} These application notes provide an overview of its uses, quantitative data summaries, and detailed experimental protocols for researchers, scientists, and drug development professionals.

Section 1: Applications in the Food Industry

The primary application of **dextranase** in the food industry is in sugar manufacturing to mitigate the detrimental effects of dextran contamination in sugarcane and sugar beet processing.^{[5][6]}

Sugar Production

Dextran formed by microbial activity increases the viscosity of sugar juices and syrups, leading to poor heat transfer, reduced evaporation rates, and elongated, needle-like sugar crystals that are difficult to purge, resulting in significant sucrose loss.^{[4][7]} The application of **dextranase**

effectively hydrolyzes dextran, reducing viscosity and improving overall factory efficiency and sugar quality.[7][8]

Data Presentation: **Dextranase** Application in Sugar Processing

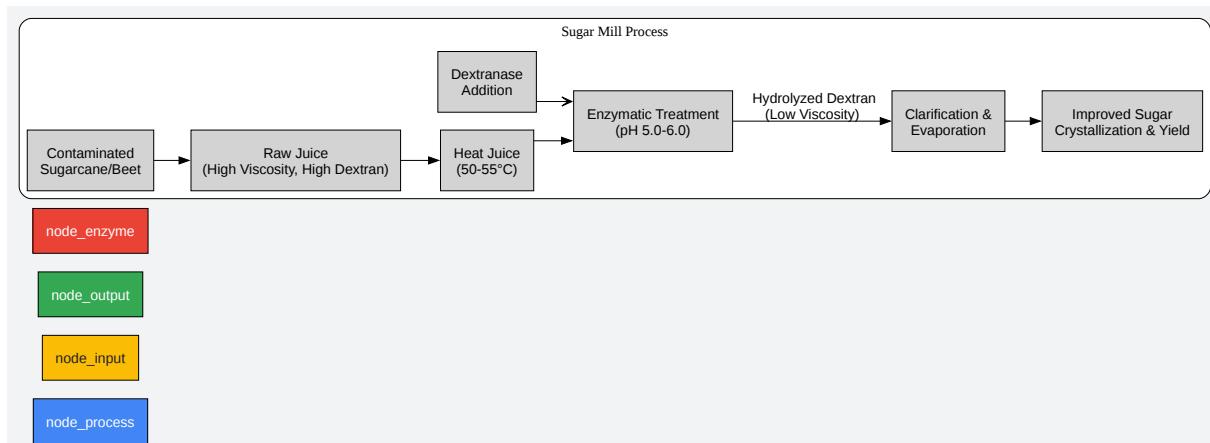
The following table summarizes the operational parameters and efficacy of **dextranase** application in sugar mills.

Parameter	Condition / Value	Efficacy / Outcome	Source(s)
Enzyme Source	Chaetomium gracile, Chaetomium erraticum, Penicillium sp.	High activity under factory conditions.	[4][7]
Application Point	Raw Juice (pre-liming) or Evaporator Syrup	Juice application is more efficient and economical.	[7][9]
Optimal pH	5.0 - 6.0	Dextranase activity is highest in this range.	[6][9]
Optimal Temperature	50°C - 55°C	Heating juice to 50°C dramatically improves efficiency.	[7][9][10]
Effective Brix	< 25-30 °Brix	Activity decreases rapidly at higher Brix values.	[6][7]
Enzyme Dosage	2 - 10 ppm (on juice or cane)	Varies based on dextran level and enzyme concentration.	[7][8]
Retention Time	5 - 30 minutes	Significant dextran removal occurs within this timeframe.	[4][7][9]
Dextran Removal	Up to 81% reduction in final molasses.	~46-67% dextran removal in juice within 10 mins.	[7][8]

Experimental Protocols

Protocol 1: Application of **Dextranase** for Dextran Hydrolysis in Raw Sugar Juice

This protocol outlines the procedure for applying **dextranase** to raw sugar juice to reduce dextran levels under laboratory-simulated factory conditions.


1. Materials:

- Raw sugarcane or sugar beet juice containing dextran.
- Commercial **Dextranase** solution ("concentrated" or "non-concentrated").[\[11\]](#)
- 0.1 M Acetate buffer (pH 5.5).
- Water bath or incubator set to 50°C.
- Dextran analysis kit (e.g., Haze method or ELISA kit).[\[8\]](#)
- pH meter.
- Stopwatch.

2. Procedure:

- Adjust the pH of the raw sugar juice to 5.5 using dilute acid or base.
- Pre-heat the juice to 50°C in a water bath.[\[9\]](#)
- Prepare a working solution of **dextranase**. For a "concentrated" enzyme, a 1:10 dilution in deionized water is common.[\[9\]](#)
- Take an initial sample of the juice (T=0) for baseline dextran measurement.
- Add the **dextranase** working solution to the heated juice to achieve the desired final concentration (e.g., 4 ppm).[\[7\]](#)
- Incubate the mixture at 50°C with gentle agitation for a set retention time (e.g., 10 minutes).
[\[7\]](#)
- After incubation, immediately take a sample and stop the enzymatic reaction by flash heating (e.g., boiling for 5 minutes) or by adding a denaturing agent, depending on the subsequent analysis method.
- Cool the sample and measure the final dextran concentration using a standard analysis method.
- Calculate the percentage of dextran removed compared to the T=0 baseline.

Mandatory Visualization

[Click to download full resolution via product page](#)

Caption: Workflow for dextran removal in sugar processing.

Section 2: Applications in Pharmaceutical & Healthcare Industries

Dextranase applications in the pharmaceutical field are diverse, ranging from improving oral hygiene products to the production of clinical-grade dextran and enabling novel drug delivery systems.[1][12]

Oral Care: Dental Biofilm Disruption

Dental plaque is a biofilm primarily composed of extracellular polysaccharides, including dextran, produced by bacteria like *Streptococcus mutans*.[13][14] **Dextranase** is incorporated into toothpaste and mouthwash to hydrolyze the dextran in the biofilm matrix, thereby disrupting the plaque structure and preventing dental caries.[13][15][16]

Data Presentation: **Dextranase** Efficacy in Oral Care

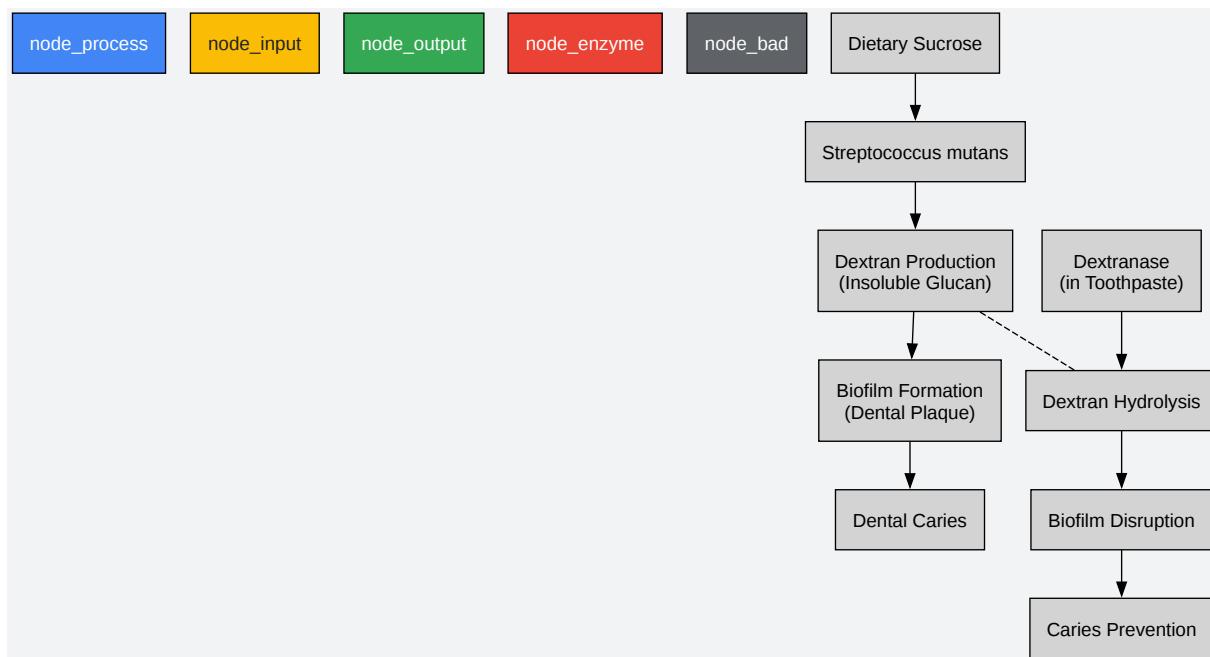
Parameter	Condition / Value	Efficacy / Outcome	Source(s)
Target Organism	Streptococcus mutans	Primary dextran producer in dental plaque.	[13][14]
Mechanism	Hydrolysis of α -1,6 linkages in biofilm's dextran matrix.	Disrupts biofilm structure, reduces adherence.	[14][17]
Optimal pH	6.0 - 7.0	Matches conditions in the oral cavity.	[14][16]
Optimal Temperature	37°C	Matches physiological temperature.	[14][16]
MIC (Minimum Inhibitory Concentration)	4.5 unit/g	Strong inhibition against S. mutans growth.	[16]
Biofilm Reduction	~82% reduction in biofilm biomass (with lysozyme).	Significant reduction in biofilm formation at 1/2 MIC.	[16][17]
Formulation	Encapsulated in alginate or agarose beads.	Increases enzyme stability in toothpaste.	[15][16][18]

Experimental Protocols

Protocol 2: In Vitro Biofilm Disruption Assay (S. mutans)

This protocol assesses the ability of **dextranase** to disrupt pre-formed S. mutans biofilms.

1. Materials:

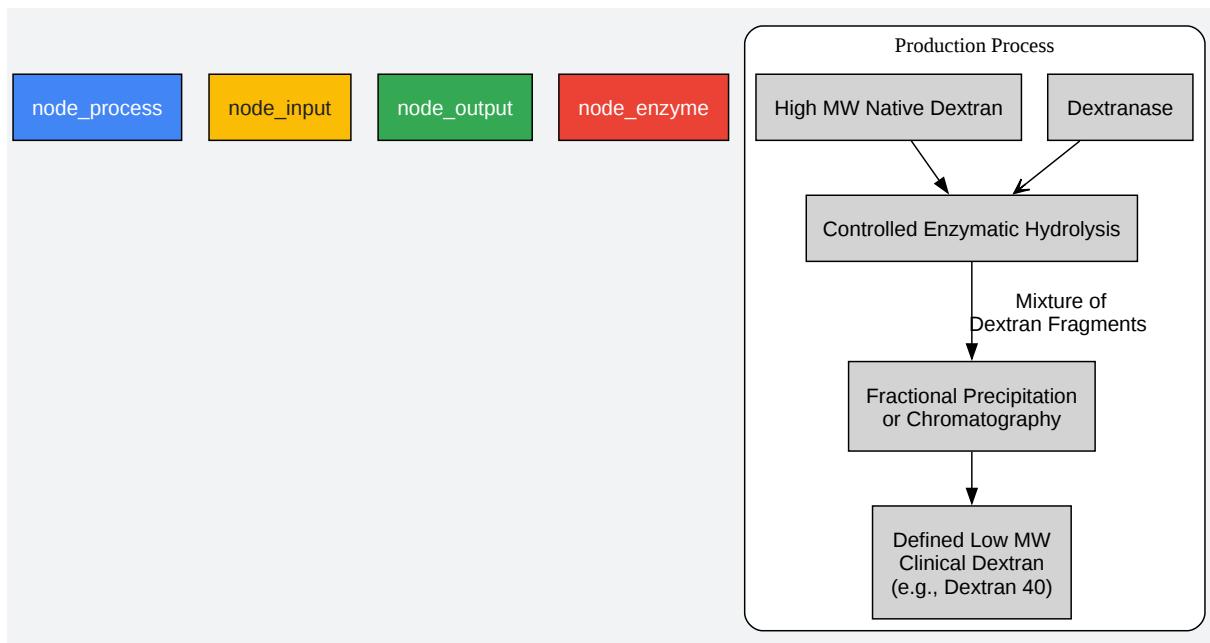

- Streptococcus mutans (e.g., ATCC 25175).
- Brain Heart Infusion (BHI) or Tryptic Soy Broth (TSB) with 1% sucrose.
- 96-well flat-bottom microtiter plates.
- **Dextranase** solution (purified or commercial).

- Phosphate-Buffered Saline (PBS), pH 7.0.
- 0.1% Crystal Violet solution.
- 30% Acetic Acid or 95% Ethanol.
- Microplate reader (OD at 570-595 nm).

2. Procedure:

- Biofilm Formation: a. Culture *S. mutans* overnight in BHI/TSB broth. b. Dilute the overnight culture and add 200 μ L to each well of a 96-well plate. c. Incubate the plate at 37°C in 5% CO₂ for 24-48 hours to allow biofilm formation.[19]
- **Dextranase** Treatment: a. After incubation, gently aspirate the medium and wash the wells twice with PBS to remove planktonic cells. b. Add 200 μ L of **dextranase** solution (at various concentrations, e.g., 1/2 MIC, MIC) to the test wells. c. Add 200 μ L of PBS to the positive control wells (biofilm, no enzyme). Add sterile broth to negative control wells (no biofilm). d. Incubate at 37°C for 30-60 minutes.[17]
- Quantification: a. Aspirate the solutions and wash the wells twice with PBS. b. Add 200 μ L of 0.1% Crystal Violet to each well and incubate for 15 minutes at room temperature. c. Wash away excess stain with water and allow the plate to dry completely. d. Solubilize the bound stain by adding 200 μ L of 30% acetic acid or 95% ethanol to each well. e. Read the absorbance (OD) at 570-595 nm using a microplate reader.
- Analysis: Compare the OD of **dextranase**-treated wells to the positive control to determine the percentage of biofilm reduction.[20]

Mandatory Visualization


[Click to download full resolution via product page](#)

Caption: Mechanism of **dextranase** in dental caries prevention.

Production of Clinical Dextrans

Dextrans of specific low molecular weights (e.g., Dextran 40, Dextran 70) are used in medicine as plasma volume expanders and in antithrombotic therapies.[\[1\]](#)[\[12\]](#)[\[21\]](#) **Dextranase** is employed in a controlled enzymatic process to hydrolyze high-molecular-weight microbial dextran into fractions with the desired clinical molecular weight profile.[\[22\]](#)[\[23\]](#)

Mandatory Visualization

[Click to download full resolution via product page](#)

Caption: Logical flow of clinical dextran production.

Section 3: General Laboratory Protocols

These protocols provide fundamental methodologies for quantifying **dextranase** activity and purifying the enzyme from a microbial source.

Protocol 3: **Dextranase** Activity Assay (DNS Method)

This assay determines **dextranase** activity by measuring the amount of reducing sugars (isomaltose equivalents) released from a dextran substrate. The reducing sugars react with 3,5-dinitrosalicylic acid (DNS) to produce a colored compound measured spectrophotometrically.[4][24][25]

1. Materials:

- Substrate: 2% (w/v) Dextran (e.g., Dextran T500) in 0.1 M Potassium Phosphate Buffer, pH 6.0.[24]
- Enzyme Solution: **Dextranase** diluted in cold deionized water to 5-20 µg/mL.[24]

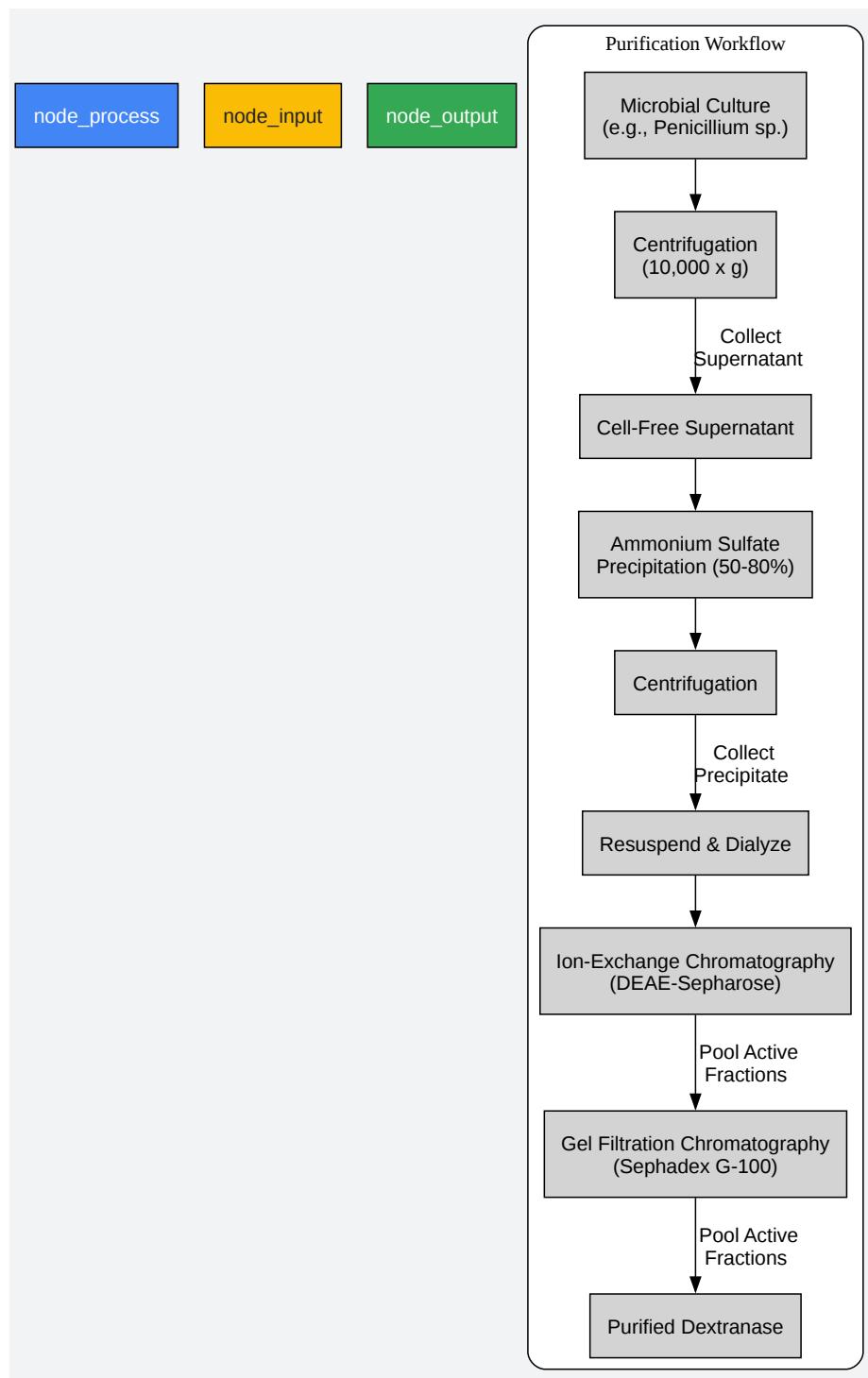
- DNS Reagent: Dissolve 1.0 g 3,5-dinitrosalicylic acid, 20.0 g sodium potassium tartrate, 0.2 g phenol, and 0.05 g sodium sulfite in 80 mL of 0.5 M NaOH. Adjust final volume to 100 mL with water. Store in an amber bottle for up to 2 weeks.[24]
- Standard: Maltose solution (e.g., 1 mg/mL).
- Spectrophotometer (540 nm).
- Water baths (37°C and boiling).

2. Procedure:

- Pipette 1.9 mL of the dextran substrate into test tubes. Prepare a blank tube with 1.9 mL of substrate.
- Pre-incubate the tubes in a 37°C water bath for 5 minutes.
- To start the reaction, add 0.1 mL of the diluted enzyme solution to the sample tubes. Add 0.1 mL of deionized water to the blank tube.
- Incubate all tubes at 37°C for exactly 30 minutes.[24]
- Stop the reaction by adding 1.0 mL of DNS reagent to each tube.
- Place the tubes in a boiling water bath for 15 minutes to allow color development.
- Cool the tubes to room temperature and add 10 mL of deionized water to each. Mix well.
- Read the absorbance at 540 nm (A_{540}).
- Prepare a standard curve using known concentrations of maltose.
- Calculation: Determine the amount of reducing sugar released using the maltose standard curve. One unit of **dextranase** is defined as the amount of enzyme that liberates 1.0 μ mole of isomaltose (measured as maltose) per minute under the specified conditions.[24][25]

Protocol 4: Purification of **Dextranase** from Microbial Culture

This protocol provides a general workflow for purifying extracellular **dextranase** from a fungal fermentation broth, such as from *Penicillium* sp.[4][22]


1. Materials:

- Fermentation broth from a **dextranase**-producing microorganism.
- Ammonium sulfate.
- Dialysis tubing (e.g., 10 kDa MWCO).
- Buffer A: 20 mM Acetate buffer, pH 5.0.
- Chromatography columns (e.g., DEAE-Sephadex, Sephadex G-100).
- Centrifuge (capable of 10,000 $\times g$, 4°C).
- Protein concentration assay kit (e.g., Bradford or Lowry).

2. Procedure:

- Harvesting: Centrifuge the fermentation broth at 10,000 x g for 20 minutes at 4°C to remove microbial cells. Collect the supernatant (cell-free filtrate).
- Ammonium Sulfate Precipitation: a. Slowly add solid ammonium sulfate to the cold supernatant with constant stirring to achieve 50-80% saturation.[\[22\]](#) b. Allow precipitation to occur for several hours or overnight at 4°C. c. Centrifuge at 10,000 x g for 20 minutes to collect the protein precipitate.
- Dialysis: a. Resuspend the precipitate in a minimal volume of Buffer A. b. Transfer the suspension to dialysis tubing and dialyze against a large volume of Buffer A overnight at 4°C, with at least one buffer change. This removes excess ammonium sulfate.
- Ion-Exchange Chromatography: a. Load the dialyzed, concentrated enzyme solution onto a DEAE-Sephadex column pre-equilibrated with Buffer A. b. Wash the column with Buffer A to remove unbound proteins. c. Elute the bound **dextranase** using a linear gradient of NaCl (e.g., 0-1.0 M) in Buffer A. d. Collect fractions and assay each for **dextranase** activity (Protocol 3) and protein concentration. Pool the active fractions.
- Gel Filtration Chromatography: a. Concentrate the pooled active fractions (e.g., using ultrafiltration). b. Load the concentrated sample onto a Sephadex G-100 column pre-equilibrated with Buffer A containing 0.15 M NaCl. c. Elute with the same buffer, collecting fractions. d. Assay fractions for **dextranase** activity and pool the fractions containing the purified enzyme.
- Analysis: Verify purity using SDS-PAGE and determine the specific activity (Units/mg protein).

Mandatory Visualization

[Click to download full resolution via product page](#)

Caption: General workflow for **dextranase** purification.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Marine Bacterial Dextranases: Fundamentals and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dextranase - Worthington Enzyme Manual | Worthington Biochemical [worthington-biochem.com]
- 3. Applications Of Dextranase Enzyme | Infinita Biotech [infinitabiotech.com]
- 4. ijcmas.com [ijcmas.com]
- 5. openpr.com [openpr.com]
- 6. bsdf-assbt.org [bsdf-assbt.org]
- 7. researchgate.net [researchgate.net]
- 8. cabidigitallibrary.org [cabidigitallibrary.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. assbt.org [assbt.org]
- 12. mdpi.com [mdpi.com]
- 13. Anti-Streptococcus mutans and anti-biofilm activities of dextranase and its encapsulation in alginate beads for application in toothpaste - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Optimization of Fungal Dextranase Production and Its Antibiofilm Activity, Encapsulation and Stability in Toothpaste - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. Anti- Streptococcus mutans and anti-biofilm activities of dextranase and its encapsulation in alginate beads for application in toothpaste - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. DexA70, the Truncated Form of a Self-Produced Dextranase, Effectively Disrupts Streptococcus mutans Biofilm - PMC [pmc.ncbi.nlm.nih.gov]
- 18. terra-docs.s3.us-east-2.amazonaws.com [terra-docs.s3.us-east-2.amazonaws.com]

- 19. Dextranase enhances nanoparticle penetration of *S. mutans* biofilms - PMC [pmc.ncbi.nlm.nih.gov]
- 20. journal.eu-jr.eu [journal.eu-jr.eu]
- 21. researchgate.net [researchgate.net]
- 22. mdpi.com [mdpi.com]
- 23. "A Novel Process for the Production of Clinical Dextran." by Doman Kim [repository.lsu.edu]
- 24. Dextranase - Assay | Worthington Biochemical [worthington-biochem.com]
- 25. sigmaaldrich.com [sigmaaldrich.com]
- To cite this document: BenchChem. [Application Notes and Protocols for Dextranase in the Food and Pharmaceutical Industries]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b8822743#dextranase-applications-in-the-food-and-pharmaceutical-industries]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com